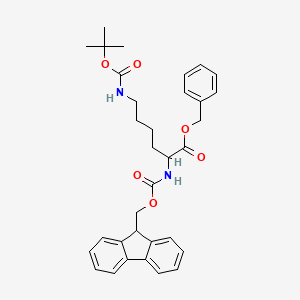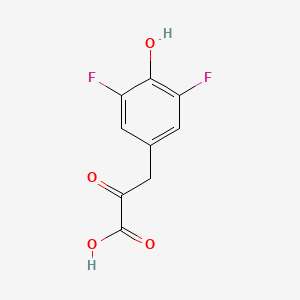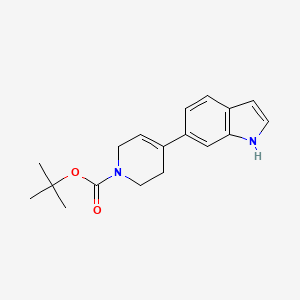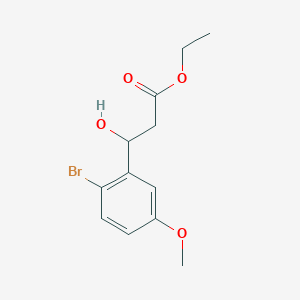
Benzyl (S)-6-(Boc-amino)-2-(Fmoc-amino)hexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (S)-6-(Boc-amino)-2-(Fmoc-amino)hexanoate is a compound used primarily in peptide synthesis. It features two protective groups: the tert-butoxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. These protective groups are essential in preventing unwanted reactions during peptide synthesis, ensuring the correct sequence of amino acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-6-(Boc-amino)-2-(Fmoc-amino)hexanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using the Boc group. This is achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.
Protection of the Secondary Amino Group: The secondary amino group is protected using the Fmoc group. This involves reacting the compound with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like piperidine.
Esterification: The carboxyl group of the amino acid is esterified with benzyl alcohol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
化学反应分析
Types of Reactions
Benzyl (S)-6-(Boc-amino)-2-(Fmoc-amino)hexanoate undergoes various chemical reactions, including:
Deprotection Reactions: The Boc and Fmoc groups can be removed under specific conditions. Boc deprotection typically involves acidic conditions, while Fmoc deprotection requires basic conditions.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the benzyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Substitution Reactions: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Deprotected Amino Acids: Removal of Boc and Fmoc groups yields the free amino acid.
Substituted Esters: Nucleophilic substitution reactions yield various substituted esters.
科学研究应用
Benzyl (S)-6-(Boc-amino)-2-(Fmoc-amino)hexanoate has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides, where the Boc and Fmoc groups protect the amino groups during the stepwise addition of amino acids.
Drug Development: The compound is used in the development of peptide-based drugs, where precise control over the amino acid sequence is crucial.
Bioconjugation: It is used in bioconjugation techniques to attach peptides to other molecules, such as proteins or nanoparticles, for various biomedical applications.
作用机制
The mechanism of action of Benzyl (S)-6-(Boc-amino)-2-(Fmoc-amino)hexanoate involves the protection and deprotection of amino groups during peptide synthesis. The Boc and Fmoc groups prevent unwanted reactions, ensuring the correct sequence of amino acids. The deprotection steps are carefully controlled to remove the protective groups without affecting the peptide chain.
相似化合物的比较
Similar Compounds
Benzyl (S)-6-(Boc-amino)hexanoate: Lacks the Fmoc group, making it less versatile for certain peptide synthesis applications.
Benzyl (S)-2-(Fmoc-amino)hexanoate: Lacks the Boc group, limiting its use in multi-step peptide synthesis.
Uniqueness
Benzyl (S)-6-(Boc-amino)-2-(Fmoc-amino)hexanoate is unique due to the presence of both Boc and Fmoc protective groups. This dual protection allows for greater flexibility and control in peptide synthesis, making it a valuable tool in the development of complex peptides and peptide-based drugs.
属性
分子式 |
C33H38N2O6 |
|---|---|
分子量 |
558.7 g/mol |
IUPAC 名称 |
benzyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
InChI |
InChI=1S/C33H38N2O6/c1-33(2,3)41-31(37)34-20-12-11-19-29(30(36)39-21-23-13-5-4-6-14-23)35-32(38)40-22-28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h4-10,13-18,28-29H,11-12,19-22H2,1-3H3,(H,34,37)(H,35,38) |
InChI 键 |
KHBCPPLFBJRNHY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![5-(Methylthio)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13681557.png)




![N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)


![6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13681619.png)
